Viridiflorine
Overview
Description
- Viridiflorine is an alkaloid found in various plant species, including Carum carvi and Cynoglossum germanicum.
- It has a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol .
- The compound appears as a white powder and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Synthesis Analysis
- Viridiflorine can be isolated from natural sources or synthesized chemically.
- Its synthesis involves the combination of specific precursors and reaction conditions.
Molecular Structure Analysis
- The chemical structure of viridiflorine consists of a pyrrolizidine ring system.
- It contains a hydroxyl group and a carboxyl group, contributing to its biological activity.
Chemical Reactions Analysis
- Viridiflorine may undergo reactions such as hydrolysis, oxidation, or reduction.
- Its reactivity depends on the functional groups present in its structure.
Physical And Chemical Properties Analysis
- Viridiflorine is stable at different temperatures (20°C to 80°C) and pH (8 to 10).
- It exhibits antifungal activity against Aspergillus species.
Scientific Research Applications
High-Yield Production and Application Potential
- High-Yield Production in Escherichia coli: A study by Shukal et al. (2019) demonstrated systematic engineering in auxotrophic Escherichia coli for high-yield production of Viridiflorol, showcasing its potential applications in pharmaceuticals, flavors, and nutraceuticals. The optimized strain achieved significant production levels, highlighting the commercial viability of microbial terpenoid production, including that of Viridiflorine derivatives (Shukal, Xixian Chen, & Congqiang Zhang, 2019).
Potential in Plant Growth and Stress Response
- Effects on Plant Growth under Salt Stress: Research on Salvia officinalis L. indicated that salt stress influences the essential oil composition, with Viridiflorol being a significant component under certain conditions. This suggests Viridiflorine's potential role in modulating plant responses to abiotic stress, offering insights into agricultural applications for enhancing crop resilience and essential oil production (Taârit, Msaada, Hosni, Hammami, Kchouk, & Marzouk, 2009).
Ethnopharmacological Relevance and Applications
- Medicinal Applications in Traditional Medicine: A comprehensive review on Pittosporum viridiflorum Sims highlighted the ethnopharmacological relevance of this plant, which contains Viridiflorine. Used in African traditional medicine for a variety of ailments, the study underscores the pharmacological and phytochemical properties that support the traditional use of Viridiflorine-containing plants. This paves the way for further research into its applications in modern medicine, especially concerning antimicrobial and anti-inflammatory properties (Madikizela & McGaw, 2017).
Safety And Hazards
- Viridiflorine has low hemolytic activity and no obvious cytotoxicity.
- However, always handle it with care and follow safety guidelines.
Future Directions
- Investigate its potential as a novel antifungal agent.
- Explore its applications in medicine and agriculture.
Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need more details, feel free to ask! 😊
properties
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-ABHRYQDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Viridiflorine | |
CAS RN |
551-57-5 | |
Record name | Viridiflorine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIRIDIFLORINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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